molecular formula C18H15BrO4 B2770637 Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307551-87-7

Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2770637
CAS No.: 307551-87-7
M. Wt: 375.218
InChI Key: FLFNJLLWAHYKAB-UHFFFAOYSA-N
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Description

Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a bromophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid.

    Reduction: Formation of Methyl 5-[(4-phenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate.

    Substitution: Formation of derivatives such as Methyl 5-[(4-aminophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate.

Scientific Research Applications

Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with biological macromolecules, while the benzofuran core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-[(4-iodophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct biological activities and chemical reactivity compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4/c1-11-17(18(20)21-2)15-9-14(7-8-16(15)23-11)22-10-12-3-5-13(19)6-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFNJLLWAHYKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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